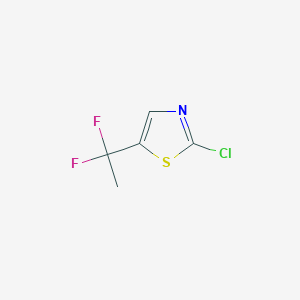
N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule with several functional groups, including an indole ring, a sulfonyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups. The indole ring system is a common motif in many natural products and pharmaceuticals, suggesting potential bioactivity. The sulfonyl group could be involved in hydrogen bonding or other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an indole ring could contribute to its aromaticity and stability, while the sulfonyl and acetamide groups could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Prejunctional Dopamine Receptor Agonist
A study by Gallagher et al. (1985) on a similar compound, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, identified it as a potent and selective prejunctional dopamine receptor agonist. It demonstrated a dose-related inhibition of the constrictor response in the isolated perfused rabbit ear artery, without stimulating or blocking dopamine-sensitive adenylate cyclase and without stimulating the central nervous system in rats (Gallagher et al., 1985).
Antiallergic Agents
Research by Menciu et al. (1999) synthesized a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including structures related to the compound , as novel antiallergic compounds. These compounds showed significant potential in various assays for antiallergic activity, including the inhibition of histamine release and IL-4 production (Menciu et al., 1999).
Anticancer Drug Synthesis
Sharma et al. (2018) focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and its structural analysis for potential use as an anticancer drug. The study involved in silico modeling targeting the VEGFr receptor, indicating its potential in cancer treatment (Sharma et al., 2018).
Sensory Probes for Carbonyl Compounds
Houdier et al. (2000) developed a new molecular probe for trace measurement of carbonyl compounds (aldehydes and ketones) in water samples, using a related compound. This research is significant for environmental monitoring and analysis (Houdier et al., 2000).
Antimicrobial Evaluation
A study by Darwish et al. (2014) on the synthesis of various heterocycles incorporating sulfamoyl moiety, including cyanoacetamides, highlighted their potential antimicrobial properties. This research contributes to the development of new antimicrobial agents (Darwish et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[2-oxo-2-(propylamino)ethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-6-11-22-20(25)14-29(27,28)19-12-23(18-10-8-7-9-17(18)19)13-21(26)24(15(2)3)16(4)5/h7-10,12,15-16H,6,11,13-14H2,1-5H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAZLZADBZNFQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

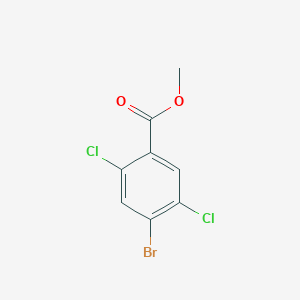
![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)
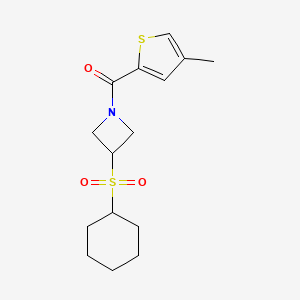

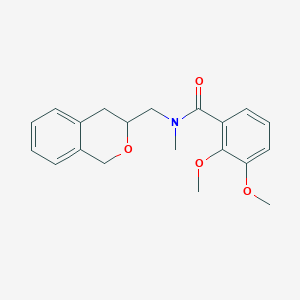
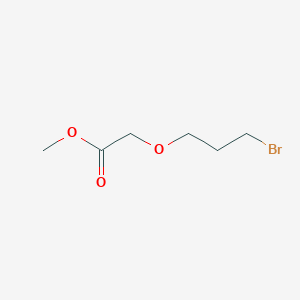
![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)
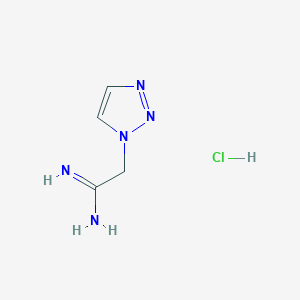
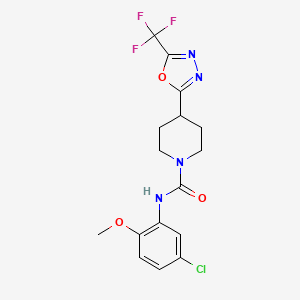
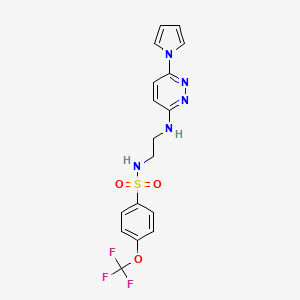
![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)
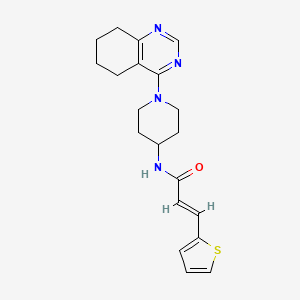
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)
